2-(4-methoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
The compound 2-(4-methoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one (CAS: 1326843-86-0) is a heterocyclic molecule with the molecular formula C₂₄H₁₆ClN₃O₃ and a molecular weight of 429.86 g/mol . Its structure features an isoquinolinone core substituted with a 4-methoxyphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 4, which is further substituted with a 3-methoxyphenyl group.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4/c1-30-18-12-10-17(11-13-18)28-15-22(20-8-3-4-9-21(20)25(28)29)24-26-23(27-32-24)16-6-5-7-19(14-16)31-2/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNZEZCNOFBEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Core Structure Influence
- Isoquinolinone vs.
- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole ring in the target compound is electron-deficient, which may improve metabolic stability compared to triazole-containing analogs like those in and .
Substituent Effects
- Methoxy Group Positioning: The 3-methoxyphenyl substitution on the oxadiazole ring (target compound) vs. 4-methoxyphenyl in phthalazinone analogs () could alter steric and electronic interactions with biological targets. Meta-substitution may reduce symmetry and enhance binding specificity .
- Chlorine vs.
Computational Studies
- Density-functional theory (DFT) methods () are widely used to predict electronic properties and reaction mechanisms for such compounds. For example, exact-exchange functionals (e.g., B3LYP) can model charge distribution in methoxyphenyl substituents .
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